3-Chloro-5-fluorophenylacetonitrile

Lipophilicity Drug Design Pharmacokinetics

3-Chloro-5-fluorophenylacetonitrile (CAS 493038-93-0) is a halogenated phenylacetonitrile derivative with the molecular formula C8H5ClFN and a molecular weight of 169.58 g/mol. It is characterized by a phenyl ring bearing chloro and fluoro substituents at the 3- and 5-positions, respectively, along with an acetonitrile functional group.

Molecular Formula C8H5ClFN
Molecular Weight 169.58 g/mol
CAS No. 493038-93-0
Cat. No. B1349320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluorophenylacetonitrile
CAS493038-93-0
Molecular FormulaC8H5ClFN
Molecular Weight169.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Cl)CC#N
InChIInChI=1S/C8H5ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2
InChIKeyGWPLYSLPTCBNDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluorophenylacetonitrile (CAS 493038-93-0): Key Intermediate for Halogenated Building Blocks in Medicinal Chemistry and Agrochemical Synthesis


3-Chloro-5-fluorophenylacetonitrile (CAS 493038-93-0) is a halogenated phenylacetonitrile derivative with the molecular formula C8H5ClFN and a molecular weight of 169.58 g/mol. It is characterized by a phenyl ring bearing chloro and fluoro substituents at the 3- and 5-positions, respectively, along with an acetonitrile functional group . This compound is widely recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, with its unique substitution pattern influencing reactivity, selectivity, and physicochemical properties such as a predicted LogP of approximately 1.65–2.55 .

Why 3-Chloro-5-fluorophenylacetonitrile Cannot Be Replaced by Common Phenylacetonitrile Analogs in Halogen-Sensitive Applications


While numerous phenylacetonitrile derivatives exist, 3-Chloro-5-fluorophenylacetonitrile occupies a specific niche due to its precise 3-chloro-5-fluoro substitution pattern. This regiochemistry imparts a distinct electronic profile and steric environment compared to isomers like 3-chloro-4-fluorophenylacetonitrile (CAS 658-98-0) or mono-halogenated analogs, leading to divergent reactivity in nucleophilic substitution and cross-coupling reactions . Furthermore, its physicochemical properties—including a moderate LogP (~1.65–2.55) and specific refractive index (1.523–1.525)—differ from those of related compounds such as 3-bromo-5-fluorophenylacetonitrile (CAS 305800-58-2), which possesses a higher molecular weight (214.04 g/mol) and altered lipophilicity, impacting purification and formulation strategies [1]. Generic substitution without considering these factors can lead to compromised synthetic yields, altered biological activity, and inconsistent material performance.

Quantitative Evidence for Selecting 3-Chloro-5-fluorophenylacetonitrile (CAS 493038-93-0) Over Closest Analogs


Comparative LogP Values: 3-Chloro-5-fluorophenylacetonitrile vs. 3-Chloro-4-fluorophenylacetonitrile

3-Chloro-5-fluorophenylacetonitrile exhibits a predicted LogP value of approximately 1.65–2.55, indicating moderate lipophilicity . In contrast, its positional isomer, 3-chloro-4-fluorophenylacetonitrile (CAS 658-98-0), has a reported LogP of 1.66 . While the difference is small, the specific 3,5-disubstitution pattern of the target compound may confer a distinct distribution profile and membrane permeability compared to the 3,4-isomer, which is critical in medicinal chemistry campaigns where subtle changes in lipophilicity can significantly impact pharmacokinetic properties and off-target binding.

Lipophilicity Drug Design Pharmacokinetics

Refractive Index as a Quality Control Parameter: 3-Chloro-5-fluorophenylacetonitrile vs. 3-Bromo-5-fluorophenylacetonitrile

The refractive index of 3-Chloro-5-fluorophenylacetonitrile is consistently reported in the range of 1.523–1.525 [1]. This value serves as a rapid, non-destructive quality control metric to verify compound identity and purity. In comparison, 3-bromo-5-fluorophenylacetonitrile (CAS 305800-58-2), a close analog with a bromine atom instead of chlorine, is a solid at room temperature and lacks a comparable refractive index specification . The liquid nature and defined refractive index of the target compound facilitate easier handling and inline quality assessment in continuous flow or large-scale synthesis operations.

Analytical Chemistry Quality Control Material Characterization

Commercial Purity Benchmarking: 3-Chloro-5-fluorophenylacetonitrile vs. 3-Chloro-4-fluorophenylacetonitrile

3-Chloro-5-fluorophenylacetonitrile is commercially available with a guaranteed purity of ≥98% (GC) from multiple reputable vendors . In contrast, the 3-chloro-4-fluoro isomer is often offered at 95–97% purity . While both purity levels are suitable for many applications, the higher typical purity of the 3,5-isomer reduces the need for additional purification steps, saving time and resources in downstream syntheses. This consistency in high purity ensures more reliable reaction outcomes and minimizes the introduction of unknown impurities that could affect catalytic cycles or biological assay results.

Chemical Procurement Purity Analysis Synthetic Reliability

Molecular Weight and Halogen Effects on Reactivity: 3-Chloro-5-fluorophenylacetonitrile vs. 3-Bromo-5-fluorophenylacetonitrile

The molecular weight of 3-Chloro-5-fluorophenylacetonitrile is 169.58 g/mol, while the bromo analog 3-bromo-5-fluorophenylacetonitrile has a molecular weight of 214.04 g/mol . This ~44.5 g/mol difference (26% increase) reflects the replacement of chlorine with bromine. In nucleophilic aromatic substitution (SNAr) reactions, the nature of the halogen significantly impacts the rate and regioselectivity of substitution. The chloro substituent in the target compound is less reactive than bromine, providing a balance between stability and reactivity that is advantageous in sequential functionalizations, whereas the bromo analog may undergo unwanted side reactions under similar conditions.

Synthetic Chemistry Nucleophilic Substitution Cross-Coupling

Boiling Point and Physical State: 3-Chloro-5-fluorophenylacetonitrile vs. 3-Bromo-5-fluorophenylacetonitrile

3-Chloro-5-fluorophenylacetonitrile is a liquid at room temperature with a predicted boiling point of 244.7±25.0 °C . In contrast, 3-bromo-5-fluorophenylacetonitrile is a solid at ambient conditions . The liquid state of the target compound simplifies transfer, mixing, and large-scale handling in continuous flow reactors or automated synthesis platforms. The higher boiling point also allows for wider temperature ranges in reactions without significant evaporation loss, enhancing process robustness and safety during scale-up.

Process Chemistry Scale-Up Handling

Optimal Applications of 3-Chloro-5-fluorophenylacetonitrile Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of CNS-Targeted Drug Candidates

The moderate LogP (1.65–2.55) of 3-Chloro-5-fluorophenylacetonitrile suggests favorable blood-brain barrier permeability, making it a suitable building block for central nervous system (CNS) drug discovery programs . Its 3-chloro-5-fluoro substitution pattern can be leveraged to modulate target engagement and metabolic stability, as demonstrated in the development of neurological disorder therapeutics where this compound serves as a key intermediate .

Process Chemistry: Scalable Synthesis of Agrochemical Intermediates

The liquid physical state and high boiling point (244.7±25.0 °C) of 3-Chloro-5-fluorophenylacetonitrile facilitate its use in large-scale, continuous flow syntheses of agrochemicals . Its consistent commercial purity (≥98%) and defined refractive index (1.523–1.525) enable robust quality control and process analytical technology (PAT) implementation, reducing batch-to-batch variability and ensuring reproducible yields in industrial settings [1].

Material Science: Development of Fluorinated Ligands and Catalysts

The unique electronic properties conferred by the 3-chloro-5-fluoro substitution on the phenyl ring enhance the compound's utility as a precursor for fluorinated ligands in transition metal catalysis . The nitrile group can be readily transformed into amines, carboxylic acids, or heterocycles, allowing for the modular construction of tailored ligands with optimized steric and electronic parameters for cross-coupling reactions.

Analytical Chemistry: Calibration Standards and Reference Materials

The well-defined physicochemical properties of 3-Chloro-5-fluorophenylacetonitrile, including its precise refractive index (1.523–1.525) and chromatographic behavior, make it suitable as a calibration standard in GC and HPLC methods [1]. Its stability and high purity (≥98%) ensure reliable performance in quantitative analysis, particularly for the detection and quantification of related impurities in pharmaceutical formulations.

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